Castanospermine

概览

描述

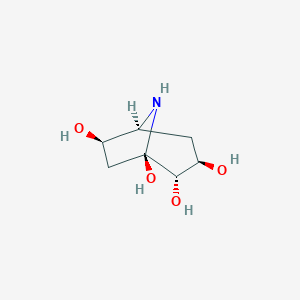

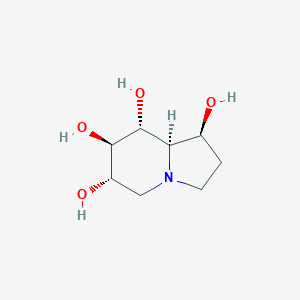

Castanospermine is an indolizidine alkaloid first isolated from the seeds of Castanospermum australe . It is a potent inhibitor of some glucosidase enzymes and has antiviral activity in vitro and in mouse models .

Synthesis Analysis

The synthesis of Castanospermine involves a transamination of L-Lysine to form α-aminoadipic acid. This acid then undergoes a ring closure and a reduction to form L-pipecolic acid . In an alternate pathway, L-Lysine cyclizes and forms the enamine, which reduces to L-pipecolic acid .Molecular Structure Analysis

The molecular structure of Castanospermine involves a series of reactions. L-Lysine undergoes a transamination to form α-aminoadipic acid. This acid then undergoes a ring closure and a reduction to form L-pipecolic acid. In an alternate pathway, L-Lysine cyclizes and forms the enamine, which reduces to L-pipecolic acid .Chemical Reactions Analysis

Castanospermine is a potent inhibitor of some glucosidase enzymes and has antiviral activity in vitro and in mouse models . It is also known to interfere with viral replication and infection that is dependent on glucosidase activity .Physical And Chemical Properties Analysis

Castanospermine has a chemical formula of C8H15NO4 and a molar mass of 189.209 g/mol . It appears as a white to off-white solid . It is soluble in water .科研应用

Inhibition of LDL Receptor Function

Castanospermine, a plant alkaloid, has been identified as an inhibitor of glycoprotein processing enzyme glucosidase I. Edwards et al. (1989) found that it significantly inhibits LDL endocytosis in cultured primate smooth muscle cells and human skin fibroblasts. This inhibition is attributed to the altered distribution of LDL receptors, leading to more receptors remaining in internal compartments rather than being expressed on the cell surface (Edwards et al., 1989).

Antiviral Properties

Castanospermine has demonstrated potential as an antiviral agent. Walker et al. (1987) showed that it inhibits syncytium formation induced by the envelope glycoprotein of the human immunodeficiency virus and viral replication. The inhibition is likely due to the altered processing of the envelope precursor protein gp160, affecting the virus's ability to enter cells after attachment to the CD4 cell receptor (Walker et al., 1987). Whitby et al. (2005) extended these findings to flaviviruses, demonstrating that castanospermine inhibits infections by all serotypes of dengue virus. It specifically inhibits dengue virus infection at the level of secretion and infectivity of viral particles (Whitby et al., 2005).

Glycosylation Processing and Disease Modulation

Castanospermine inhibits various glycosidases, affecting the glycosylation processing of proteins. For instance, Rhinehart et al. (1987) demonstrated that castanospermine inhibits rat intestinal glycohydrolases and prevents the hyperglycemic response to an oral sucrose challenge in vivo, most effectively against sucrase (Rhinehart et al., 1987). Additionally, Pan et al. (1983) found that castanospermine inhibits the processing of the oligosaccharide portion of the influenza viral hemagglutinin, which is crucial for its infectivity (Pan et al., 1983).

Cancer Research

Castanospermine has been researched for its potential in cancer therapy. Ostrander et al. (1988) reported that it prevents the normal glycosylational processing of the v-fms-transforming glycoprotein, leading to a reversion to the normal phenotype in treated cells and slowing tumor growth in vivo in a nude mouse model (Ostrander et al., 1988).

Safety And Hazards

未来方向

性质

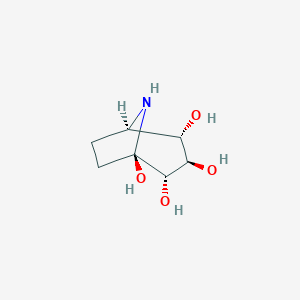

IUPAC Name |

(1S,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVVGAQPNNXQDW-TVNFTVLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(C(C(C2C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026043 | |

| Record name | Castanospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Castanospermine | |

CAS RN |

79831-76-8 | |

| Record name | (+)-Castanospermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79831-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Castanospermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079831768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Castanospermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Castanospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASTANOSPERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0I3184XM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

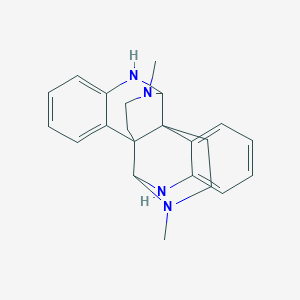

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

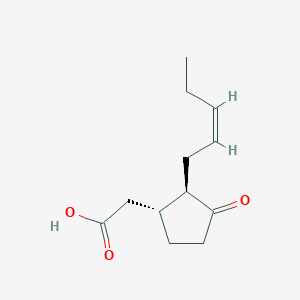

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。